molecular formula C27H22N4O2S B448302 N~1~-(4-METHOXYPHENYL)-2-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

N~1~-(4-METHOXYPHENYL)-2-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B448302
M. Wt: 466.6g/mol
InChI Key: FPKUBMMEBCGDPH-UHFFFAOYSA-N
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Description

N~1~-(4-METHOXYPHENYL)-2-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a triazole ring, a naphthyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-METHOXYPHENYL)-2-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the naphthyl and phenyl groups. The final step involves the attachment of the methoxyphenyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-METHOXYPHENYL)-2-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N~1~-(4-METHOXYPHENYL)-2-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(4-METHOXYPHENYL)-2-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and aromatic groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. Specific pathways and molecular interactions depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl N-(4-(methylthio)phenyl)carbamate
  • 4-Acetylphenyl N-(4-methoxyphenyl)carbamate

Uniqueness

N~1~-(4-METHOXYPHENYL)-2-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups and structural features. The presence of the triazole ring and the naphthyl group distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C27H22N4O2S

Molecular Weight

466.6g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[(5-naphthalen-1-yl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C27H22N4O2S/c1-33-22-16-14-20(15-17-22)28-25(32)18-34-27-30-29-26(31(27)21-10-3-2-4-11-21)24-13-7-9-19-8-5-6-12-23(19)24/h2-17H,18H2,1H3,(H,28,32)

InChI Key

FPKUBMMEBCGDPH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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